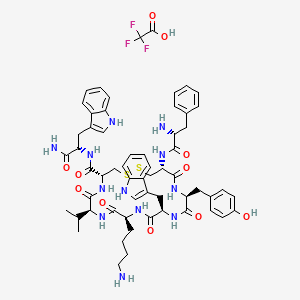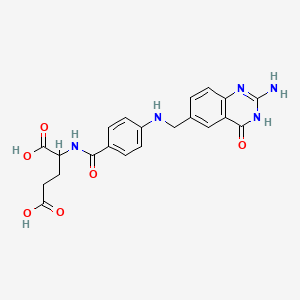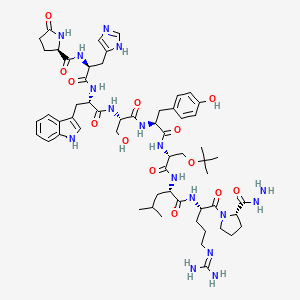
Buserelin-NHNH2 (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buserelin-NHNH2 (trifluoroacetate salt) is a synthetic gonadotropin-releasing hormone (GNRH) agonist. It is a long-acting agent that is significantly more potent than natural GNRH. This compound is used in various scientific research applications, particularly in the fields of endocrinology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Buserelin-NHNH2 (trifluoroacetate salt) is synthesized through a series of peptide coupling reactions. The synthesis involves the substitution of glycine in position 6 by D-serine and glycinamide in position 10 by ethylamide, resulting in a nonapeptide with enhanced luteinizing hormone-releasing hormone (LHRH) effect .
Industrial Production Methods
The industrial production of Buserelin-NHNH2 (trifluoroacetate salt) typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Buserelin-NHNH2 (trifluoroacetate salt) primarily undergoes peptide coupling reactions during its synthesis. It can also participate in hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions
Peptide Coupling Reagents: Commonly used reagents include carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt).
Hydrolysis Conditions: Acidic or basic conditions can induce hydrolysis of the peptide bonds.
Oxidation Conditions: Oxidizing agents such as hydrogen peroxide or peracids can oxidize specific amino acid residues.
Major Products Formed
The major product formed from the synthesis of Buserelin-NHNH2 (trifluoroacetate salt) is the desired nonapeptide with enhanced LHRH activity. Hydrolysis and oxidation reactions can lead to the formation of degraded peptide fragments .
Scientific Research Applications
Buserelin-NHNH2 (trifluoroacetate salt) has a wide range of scientific research applications:
Endocrinology: It is used to study the regulation of gonadotropin release and the effects of GNRH agonists on hormone levels.
Reproductive Biology: It is utilized in studies related to reproductive health and fertility treatments.
Neurodegeneration: Research has shown its effects on enteric neurodegeneration, making it relevant in studies of gastrointestinal health.
Mechanism of Action
Buserelin-NHNH2 (trifluoroacetate salt) exerts its effects by stimulating the gonadotropin-releasing hormone receptor (GnRHR) in the pituitary gland. This leads to an initial increase in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a decrease in their levels due to receptor desensitization. In males, this results in reduced testosterone synthesis, while in females, estrogen secretion is inhibited .
Comparison with Similar Compounds
Similar Compounds
Leuprolide: Another GNRH agonist used in similar applications.
Goserelin: A GNRH agonist with comparable effects on hormone regulation.
Triptorelin: Used in the treatment of hormone-dependent cancers and reproductive health issues.
Uniqueness
Buserelin-NHNH2 (trifluoroacetate salt) is unique due to its enhanced potency and long-acting nature compared to natural GNRH and other similar compounds. Its specific modifications, such as the substitution of glycine by D-serine and glycinamide by ethylamide, contribute to its increased efficacy and prolonged action .
Properties
Molecular Formula |
C58H83N17O13 |
|---|---|
Molecular Weight |
1226.4 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39+,40+,41+,42+,43+,44+,45-,46+/m1/s1 |
InChI Key |
KTLJNNKHFXUISN-WLQMPWRDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


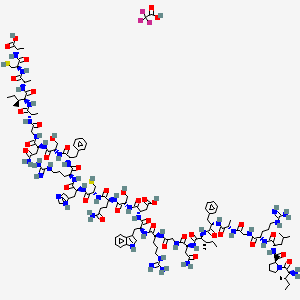
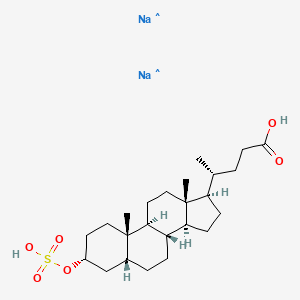
![N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788360.png)
![[(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B10788364.png)
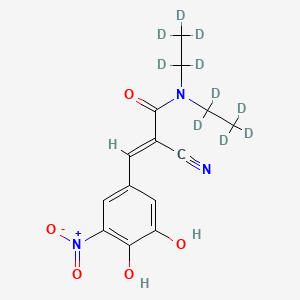
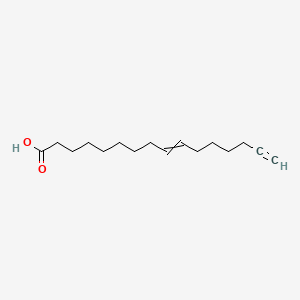
![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788371.png)
![[(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788382.png)
![sodium;8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788408.png)
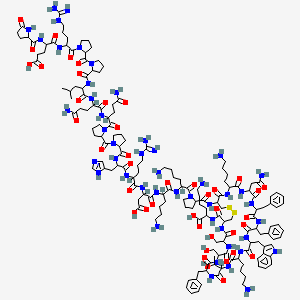
![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B10788431.png)
![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B10788434.png)
